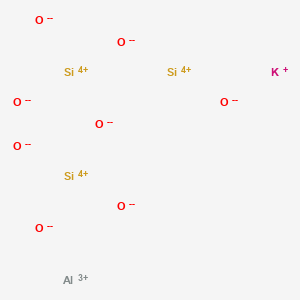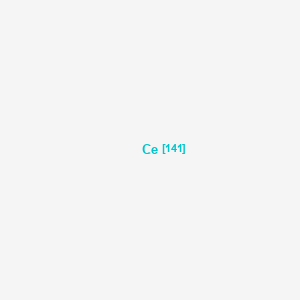
氢化铒(ErH3)
描述
Erbium hydride (ErH3) is an organic compound with the formula ErH2-3 . It is not predicted to be stable at room temperature without an overpressure of hydrogen gas . High purity, submicron, and nanopowder forms may be considered . Hydride compounds are often used as portable sources of hydrogen gas .
Physical And Chemical Properties Analysis
Erbium hydride (ErH3) is a powder with a density of 7.6 g/cm3 . The exact melting point, boiling point, and solubility in H2O are not available . The exact mass is 168.953765 and the monoisotopic mass is 168.953781 Da .科学研究应用
分解动力学: 氢化铒用于研究使用热脱附光谱(TDS)分解氢化物的动力学。该方法提供了有关氢化物中氢的分解、解吸和迁移的实验信息(Gabis 等人, 2003)。
核聚变中的力学性能: 对暴露于氦气的氢化铒的研究表明,氦的存在会降低其力学性能。这在核聚变的背景下尤为重要,其中氢化铒被考虑用于储存和运输氚(Zhang 等人, 2021)。
薄膜应用: 氢化铒薄膜已被开发并研究用于各种应用。已经观察到立方 ErH3 薄膜的形成,这不同于以前已知的六方相。这一发现为薄膜技术中的材料应用开辟了新的可能性(Adams 等人, 2012)。
质子束增强: 氢化铒已被用于提高薄膜实验中从激光到质子的转换效率,这是先进激光技术和应用中的一个关键方面(Offermann 等人, 2009)。
高压研究: 对高压下的氢化铒的研究揭示了相变和晶格结构的变化。此类研究对于理解材料在极端条件下的行为至关重要(Palasyuk 等人, 2005)。
微观结构和应力分析: 氢化铒薄膜的微观结构、相形成和应力已得到广泛研究。这些方面对于薄膜的机械完整性和耐用性至关重要的应用非常重要(Adams 等人, 2002)。
氢解吸性能: 对氢化铒中氢解吸的动力学和机理的研究有助于更好地理解这些材料在储氢和相关应用中的作用(Suwarno 等人, 2020)。
安全和危害
The safety data sheet for Erbium suggests that it is a flammable solid and in contact with water releases flammable gases which may ignite spontaneously . It should be kept away from heat/sparks/open flames/hot surfaces . More research is needed to understand the exact safety and hazards of Erbium hydride (ErH3).
属性
IUPAC Name |
erbium(3+);hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.3H/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYQTHMRTJJBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erbium hydride (ErH3) | |
CAS RN |
13550-53-3 | |
| Record name | Erbium hydride (ErH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium hydride (ErH3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erbium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)




